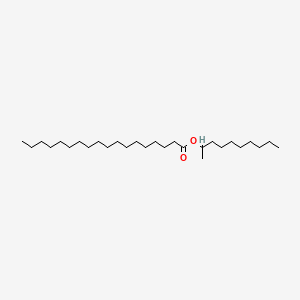

1-Methylnonyl stearate

Description

1-Methylnonyl stearate is a branched alkyl ester of stearic acid (octadecanoic acid). Structurally, it consists of a stearate group (C17H35COO−) esterified with 1-methylnonanol (a 10-carbon alcohol with a methyl branch at the first carbon). Such esters are typically used in industrial applications, including lubricants, plasticizers, and cosmetics, due to their hydrophobic and surfactant-like characteristics.

Properties

CAS No. |

55194-65-5 |

|---|---|

Molecular Formula |

C28H56O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

decan-2-yl octadecanoate |

InChI |

InChI=1S/C28H56O2/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27(3)25-23-21-11-9-7-5-2/h27H,4-26H2,1-3H3 |

InChI Key |

RSLHDXJYFSXVNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methylnonyl stearate with structurally or functionally related compounds, focusing on physical properties, chemical reactivity, and applications.

Magnesium Stearate

- Molecular Formula : Mg(C18H35O2)2

- Physical Properties : White powder, melting point ~88°C (decomposes above 200°C) .

- Applications : Widely used as a lubricant in pharmaceuticals. Its pseudo-polymorphic properties and impurities (e.g., magnesium oxide) can affect drug stability and compatibility with active pharmaceutical ingredients (APIs) .

Glyceryl Stearate

- Molecular Formula : C21H42O4

- Physical Properties : Wax-like solid, soluble in alcohols and oils but insoluble in water. Exhibits "plastic" flow between 20–50°C .

- Applications : Common in cosmetics as an emulsifier. Reacts via hydrolysis, glycerolysis, and autoxidation .

- Key Differences: Glyceryl stearate contains a glycerol backbone, enhancing its emulsifying properties compared to the purely hydrophobic this compound. It may also contain additives like BHT (up to 200 ppm) for stability .

Zinc Stearate

- Molecular Formula : Zn(C18H35O2)2

- Physical Properties : White powder, melting point 122–130°C, decomposes above 200°C. Low water solubility and high thermal stability .

- Applications : Used in plastics and rubber industries as a release agent.

- Key Differences: As a metal soap, zinc stearate has higher thermal stability than ester-based this compound. Its ionic nature also confers different lubricating mechanisms.

Methyl Stearate

- Molecular Formula : C19H38O2

- Physical Properties : Melting point ~39°C, used as a reference standard in chromatography .

- Applications : Intermediate in biodiesel production and surfactants.

- Key Differences: The shorter, unbranched methyl group in methyl stearate reduces steric hindrance compared to the branched 1-methylnonyl chain, affecting melting points and solubility.

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound* | C28H56O2 | ~40–50 (inferred) | Oils, organic solvents | Lubricants, cosmetics |

| Magnesium stearate | Mg(C18H35O2)2 | 88–200 (decomp.) | Insoluble in water | Pharmaceutical lubricant |

| Glyceryl stearate | C21H42O4 | 20–50 (plastic flow) | Alcohols, oils | Cosmetic emulsifier |

| Zinc stearate | Zn(C18H35O2)2 | 122–130 | Insoluble in water | Industrial release agent |

| Methyl stearate | C19H38O2 | 39 | Organic solvents | Biodiesel, reference standard |

*Inferred properties based on structural analogs.

Table 2: Reactivity and Stability

Key Research Findings

Branching Effects: Branched esters like this compound exhibit lower melting points and enhanced solubility in non-polar solvents compared to linear analogs (e.g., methyl stearate) due to disrupted crystal packing .

Lubricant Efficiency: Magnesium stearate’s lubricity is superior in pharmaceuticals but compromises tablet strength due to its lamellar structure. This compound’s branched structure may reduce such issues but requires empirical validation.

Cosmetic Compatibility: Glyceryl stearate’s emulsifying properties are unmatched in cosmetics, whereas this compound’s hydrophobicity suits anhydrous formulations.

Q & A

Q. How can coacervation techniques optimize phase-change materials (PCMs) with this compound?

- Methodological Answer :

- Encapsulate this compound in PMMA shells via coacervation .

- Optimize conditions (pH, temperature) using DSC to maximize latent heat (ΔH ≥ 180 J/g).

- Test thermal cyclability (≥1,000 cycles) for PCM stability .

Tables Referenced from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.